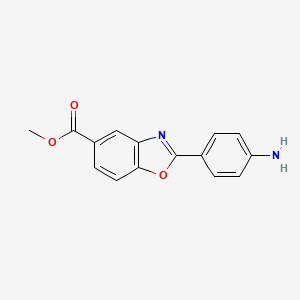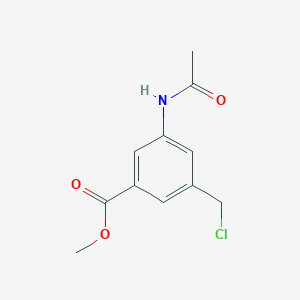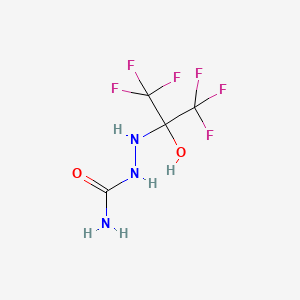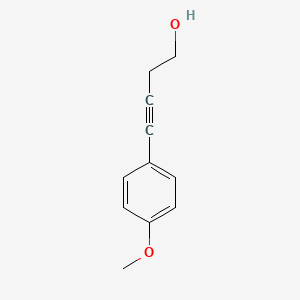
2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid is an organic compound with the molecular formula C9H14O4. It is characterized by a cyclopentane ring substituted with a methoxycarbonyl group and an acetic acid moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid typically involves the esterification of cyclopentanone followed by subsequent functional group transformations. One common method includes the following steps:
Esterification: Cyclopentanone is reacted with methanol in the presence of an acid catalyst to form methyl cyclopentyl ketone.
Carboxylation: The methyl cyclopentyl ketone is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxyl group.
Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.
化学反応の分析
Types of Reactions
2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
科学的研究の応用
2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
Cyclopentaneacetic acid: Similar in structure but lacks the methoxycarbonyl group.
Methyl cyclopentyl ketone: Contains a ketone group instead of the acetic acid moiety.
Cyclopentanone: A simpler structure with only a ketone group.
Uniqueness
2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid is unique due to the presence of both a methoxycarbonyl group and an acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for diverse chemical transformations and applications in various fields.
特性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
2-(3-methoxycarbonylcyclopentyl)acetic acid |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-3-2-6(4-7)5-8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
InChIキー |
XXGKJKNSSZBTDM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B13992011.png)




![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)
![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)


